1,4-Dibromo-2-fluoro-3-iodobenzene

Physicochemical Properties Regioisomer Discrimination Quality Control

1,4-Dibromo-2-fluoro-3-iodobenzene (CAS 1804417-99-9) addresses the challenge of sequential C-C bond formation on tetra-substituted benzenes. Its inherent reactivity gradient (C-I >> C-Br >> C-F) provides three addressable electrophilic sites, enabling programmed cross-coupling without protection/deprotection steps. • Differential oxidative addition (Ar-I vs Ar-Br, ~10²-10⁴) ensures chemoselectivity • Ortho-F enhances halogen-bond donor strength for supramolecular chemistry • NLT 98% purity reduces catalyst poisoning • Store 2-8 °C, protect from light

Molecular Formula C6H2Br2FI
Molecular Weight 379.79 g/mol
CAS No. 1804417-99-9
Cat. No. B1530066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-fluoro-3-iodobenzene
CAS1804417-99-9
Molecular FormulaC6H2Br2FI
Molecular Weight379.79 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)F)I)Br
InChIInChI=1S/C6H2Br2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyLWZHRKWSSHANHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2-fluoro-3-iodobenzene – Overview


1,4-Dibromo-2-fluoro-3-iodobenzene (CAS 1804417-99-9) is a tetra-substituted polyhalogenated benzene (C6H2Br2FI, MW 379.79 g/mol) bearing three distinct halogen types at defined ring positions: bromo at C-1 and C-4, fluoro at C-2, and iodo at C-3 . Its predicted physicochemical properties include a boiling point of 297.2±40.0 °C, density of 2.564±0.06 g/cm³, and appearance as a white-to-off-white light-sensitive solid requiring storage at 2–8 °C . The compound serves primarily as a building block for multi-step organic synthesis where the differential reactivity of C–I > C–Br >> C–F bonds enables programmed sequential cross-coupling reactions [1].

Why Regioisomer Substitution Fails


Regioisomers of dibromo-fluoro-iodobenzene share the identical molecular formula (C6H2Br2FI) and molecular weight (379.79 g/mol) , yet their substitution patterns impart profoundly different electronic landscapes, steric environments, and halogen-bonding propensities [1]. In the 1,4-isomer (CAS 1804417-99-9), the iodine is positioned ortho to fluorine and meta/para to the two bromines; in the 1,5-isomer (CAS 1807182-16-6), iodine resides para to the fluorine and meta to both bromines. This spatial rearrangement alters the chemoselectivity of oxidative addition at palladium(0) centers, the regiochemical outcome of electrophilic aromatic substitution, and the molecular recognition properties essential for crystal engineering applications [2]. Simple replacement of one regioisomer with another in a validated synthetic route would alter the sequence and fidelity of bond-forming events, compromising both yield and product purity.

Evidence Against Closest Analogs


Predicted Density and Boiling Point vs. 1,5-Regioisomer

The 1,4-dibromo-2-fluoro-3-iodo substitution pattern yields a predicted density of 2.564±0.06 g/cm³, higher than the 2.6±0.1 g/cm³ predicted for the 1,5-dibromo-3-fluoro-2-iodo regioisomer (CAS 1807182-16-6) . The predicted boiling point of the 1,4-isomer (297.2±40.0 °C) also exceeds that of the 1,5-isomer (293.5±35.0 °C) , reflecting differences in molecular packing and dipole moment arising from the distinct halogen arrangement.

Physicochemical Properties Regioisomer Discrimination Quality Control

Commercial Purity Comparison

Among authorized vendors of 1,4-dibromo-2-fluoro-3-iodobenzene, Boroncore (BC018964) specifies a purity of NLT 98% , whereas CymitQuimica and others list the compound at 95% purity . This represents a meaningful 3-percentage-point absolute purity advantage for the Boroncore lot, directly relevant to applications where trace halogenated impurities could interfere with catalytic cycles or compromise crystallinity of downstream products.

Purity Specification Vendor Comparison Procurement Quality

Light Sensitivity and Storage Requirements

ChemicalBook explicitly lists a storage condition of '2-8°C, protect from light' for 1,4-dibromo-2-fluoro-3-iodobenzene , a stipulation not uniformly documented for related analogs such as 1,4-dibromo-2-fluorobenzene (CAS 2369-37-7) or 1-bromo-4-iodobenzene (CAS 589-87-7). This photo-instability, likely attributable to the weak C–I bond (bond dissociation energy ~54–67 kcal/mol in iodoarenes [1]) in the presence of electron-withdrawing ortho-fluoro and para-bromo substituents, mandates amber vials and refrigerated storage during long-term inventory management.

Stability Storage Requirements Handling Protocols

Sequential Cross-Coupling Potential

The 1,4-dibromo-2-fluoro-3-iodo arrangement provides three electrophilic sites with chemically distinct leaving-group abilities. Under standard Pd(0) catalysis, oxidative addition rates follow C–I > C–Br >> C–F, with C–I insertion typically 10²–10⁴ times faster than C–Br [1][2]. This allows a first Suzuki-Miyaura coupling at the C-3 iodo position, a second at one of the bromo positions (C-1 or C-4), and potentially a third at the remaining C–Br after further functionalization. By contrast, the 1,5-dibromo-2-fluoro-3-iodo regioisomer places iodine para to fluorine, altering the electronic activation of the adjacent bromine and thus the selectivities achievable in the second step [3].

Sequential Cross-Coupling Chemoselectivity Synthetic Versatility

Halogen-Bond Donor Strength

The iodo substituent at C-3 in 1,4-dibromo-2-fluoro-3-iodobenzene experiences a direct electron-withdrawing effect from the ortho-fluoro group (C-2), which polarizes the C–I σ-hole and enhances halogen-bond donor strength relative to iodoarenes lacking an ortho electron-withdrawing group [1]. Quantum chemical calculations on model iodobenzene–ammonia systems demonstrate that an ortho electron-withdrawing substituent can increase the C–I···N interaction energy by up to 1–2 kcal/mol compared to the para-substituted or unsubstituted case [1]. In the 1,5-dibromo-2-fluoro-3-iodo regioisomer, the iodine is para (not ortho) to fluorine, weakening this through-space electronic effect.

Halogen Bonding Crystal Engineering Noncovalent Interactions

Procurement and Application Scenarios


Sequential Cross-Coupling for Tetra-Substituted Benzenes

When a medicinal chemistry or agrochemical program requires systematic exploration of tetra-substituted benzene chemical space, 1,4-dibromo-2-fluoro-3-iodobenzene offers three sequentially addressable electrophilic sites (C–I, then C–Br, then remaining C–Br) under palladium catalysis . This enables assembly of diverse biaryl, alkyl-aryl, and alkynyl-aryl architectures with precise control over substitution vectors, using the differential oxidative addition rates of Ar–I vs Ar–Br (factor ~10²–10⁴) to achieve chemoselectivity without protection/deprotection steps [1]. The Boroncore NLT 98% purity grade is recommended for these applications to minimize catalyst poisoning by halogenated impurities .

Crystal Engineering and Cocrystal Design

The ortho-fluoro group in 1,4-dibromo-2-fluoro-3-iodobenzene amplifies the σ-hole on the C-3 iodine atom, enhancing its halogen-bond donor strength by an estimated 1–2 kcal/mol over para-fluoro-substituted analogs . This property is valuable for designing cocrystals, supramolecular synthons, and halogen-bonded frameworks where directional C–I···N or C–I···O contacts govern lattice architecture. Researchers should specify regioisomer identity (CAS 1804417-99-9) in literature to ensure reproducibility, as substitution of the 1,5-isomer would alter the halogen-bond geometry and strength.

Synthesis of Fluorinated Ligands and Catalysts

Fluorinated aromatic rings improve lipophilicity, metabolic stability, and bioavailability in drug candidates and enhance solubility in fluorous biphasic systems for catalyst recycling . 1,4-Dibromo-2-fluoro-3-iodobenzene provides a direct entry to fluorinated terphenyls, bipyridines, and phosphine ligands by sequential C–C bond formation, with the fluorine atom retained throughout the synthetic sequence. This contrasts with chlorine-containing analogs, where undesired C–Cl activation can compete under forcing conditions.

Building Block for Photoresponsive Materials

The combination of heavy halogen atoms (Br, I) and a fluorine substituent on a single benzene core imparts unique polarizability and electronic properties relevant to organic semiconductors, nonlinear optical materials, and photoresponsive molecules. The light-sensitive nature of 1,4-dibromo-2-fluoro-3-iodobenzene must be factored into synthetic planning: reactions should be conducted under subdued light, and the compound should be stored at 2–8 °C in amber vials to preserve integrity prior to use.

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